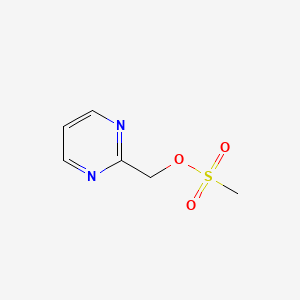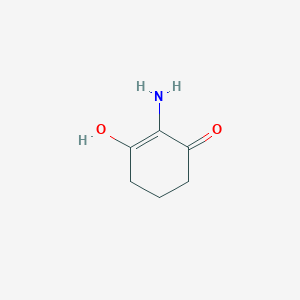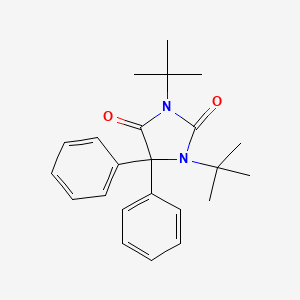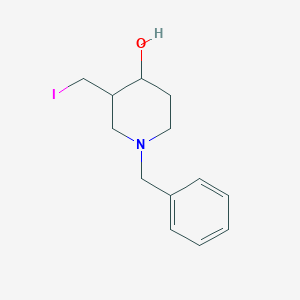![molecular formula C10H10O2S B13961378 (6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
(6-Methoxybenzo[b]thiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxybenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a methoxy group at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo[b]thiophen-3-yl)methanol typically involves the reaction of 6-methoxybenzo[b]thiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 3-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Methoxybenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and hydroxymethyl groups allows for specific interactions with biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methoxybenzo[b]thiophen-2-yl)methanol
- (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid
- (6-Methoxybenzo[b]thiophen-3-yl)methylamine
Uniqueness
(6-Methoxybenzo[b]thiophen-3-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(6-methoxy-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3 |
Clé InChI |
SRNDHJOVNKQRDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)



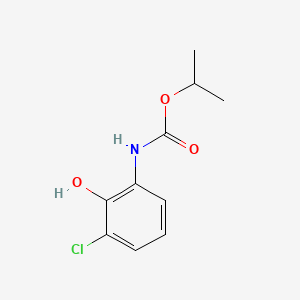
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
